![molecular formula C7H6S7 B14314262 5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione CAS No. 113502-34-4](/img/structure/B14314262.png)
5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and a dithiine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione typically involves the cycloaddition of 2-ethynylpyridine to 4,5-dihydro-1,3-dithioltrithione (isotrithionedithiol) . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the cycloaddition process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the reactive intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the sulfur-containing groups, leading to different structural analogs.
Substitution: Substitution reactions, particularly involving the methylsulfanyl groups, can yield a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sulfur dioxide chloride (SO2Cl2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted dithiine derivatives .
Applications De Recherche Scientifique
5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of interest in biochemical research.
Industry: Used in the development of advanced materials, including organic semiconductors and conductive polymers
Mécanisme D'action
The mechanism by which 5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione exerts its effects involves its interaction with molecular targets through its sulfur-containing groups. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox processes within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(methylsulfanyl)-(1,3)dithiole-2-thione: Similar in structure but differs in the position of the sulfur atoms.
5-(2-pyridyl)[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione:
Uniqueness
5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione is unique due to its specific arrangement of sulfur atoms and the presence of methylsulfanyl groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Propriétés
Numéro CAS |
113502-34-4 |
|---|---|
Formule moléculaire |
C7H6S7 |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
5,6-bis(methylsulfanyl)-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione |
InChI |
InChI=1S/C7H6S7/c1-9-3-4(10-2)12-6-5(11-3)13-7(8)14-6/h1-2H3 |
Clé InChI |
RTJHIVWMZGAWSI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(SC2=C(S1)SC(=S)S2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
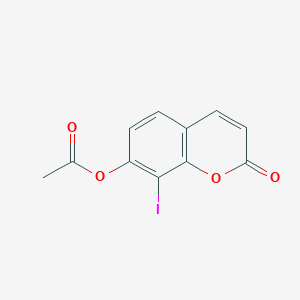
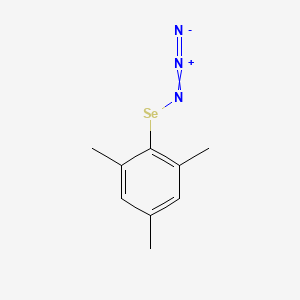
![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)

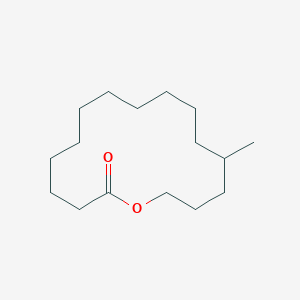
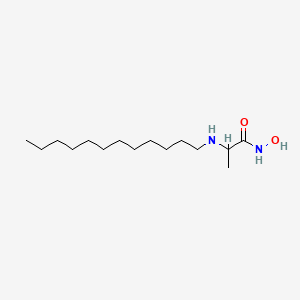
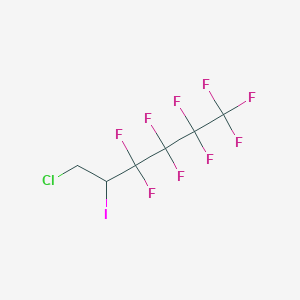
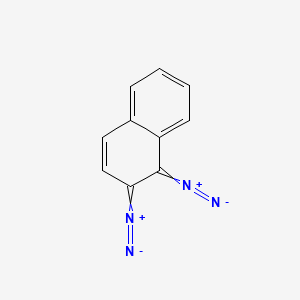

![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)

